Anti-Tuberculosis Activity: Stereoisomer MIC Comparison
A derivative series based on a 4-(trifluoromethyl)piperidin-3-ol core demonstrated significant anti-tuberculosis activity against Mycobacterium tuberculosis. The study specifically highlights the impact of stereochemistry at the 3-hydroxyl position on potency. The (R)-isomer (Compound 4b) exhibited a Minimum Inhibitory Concentration (MIC) of 1.4 μg/mL, while its (S)-enantiomer (Compound 4m) showed a slightly higher MIC of 1.7 μg/mL, indicating that the (R)-configuration is more favorable for target engagement . This provides a clear, quantifiable basis for selecting or synthesizing the stereochemically pure (R)-enantiomer for improved antimycobacterial activity.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) |
|---|---|
| Target Compound Data | 1.4 μg/mL for (R)-isomer (Compound 4b) |
| Comparator Or Baseline | 1.7 μg/mL for (S)-isomer (Compound 4m) |
| Quantified Difference | The (R)-isomer is approximately 1.2-fold more potent (17.6% lower MIC) than the (S)-isomer. |
| Conditions | In vitro assay against Mycobacterium tuberculosis; specific strain and assay protocol as per cited source. |
Why This Matters
This data directly informs procurement and synthetic strategies, guiding researchers to prioritize the more potent (R)-stereoisomer for lead optimization in tuberculosis drug discovery.
